N-methyl-4-phenylpiperidin-4-amine dihydrochloride N-methyl-4-phenylpiperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803612-16-9
VCID: VC2895233
InChI: InChI=1S/C12H18N2.2ClH/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11;;/h2-6,13-14H,7-10H2,1H3;2*1H
SMILES: CNC1(CCNCC1)C2=CC=CC=C2.Cl.Cl
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.2 g/mol

N-methyl-4-phenylpiperidin-4-amine dihydrochloride

CAS No.: 1803612-16-9

Cat. No.: VC2895233

Molecular Formula: C12H20Cl2N2

Molecular Weight: 263.2 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-4-phenylpiperidin-4-amine dihydrochloride - 1803612-16-9

Specification

CAS No. 1803612-16-9
Molecular Formula C12H20Cl2N2
Molecular Weight 263.2 g/mol
IUPAC Name N-methyl-4-phenylpiperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C12H18N2.2ClH/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11;;/h2-6,13-14H,7-10H2,1H3;2*1H
Standard InChI Key MOOJEOPAKRKTPH-UHFFFAOYSA-N
SMILES CNC1(CCNCC1)C2=CC=CC=C2.Cl.Cl
Canonical SMILES CNC1(CCNCC1)C2=CC=CC=C2.Cl.Cl

Introduction

Pharmacological Properties

Receptor Interactions

N-methyl-4-phenylpiperidin-4-amine dihydrochloride belongs to a structural class with known interactions with opioid receptors. Its pharmacological profile is influenced by the specific arrangement of the phenyl group and methylamino substituent at position 4 of the piperidine ring.

Research on structurally similar compounds indicates that such derivatives can function as opioid receptor ligands, with varying degrees of affinity and selectivity for mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes .

Structure-Activity Relationships

The pharmacological activity of N-methyl-4-phenylpiperidin-4-amine dihydrochloride is determined by several key structural features:

  • The phenyl group at position 4 contributes significantly to receptor binding through hydrophobic interactions

  • The methylamino group provides hydrogen bonding capabilities

  • The piperidine ring conformation affects the spatial orientation of functional groups

Studies on related compounds have demonstrated that small modifications in this structural framework can dramatically alter receptor binding profiles. For instance, research has shown that the presence or absence of methyl substituents at positions 3 and 4 of the piperidine ring significantly influences opioid receptor antagonist properties .

Table 1: Impact of Structural Modifications on Opioid Receptor Activity

Structural ModificationEffect on Receptor BindingFunctional Outcome
Removal of 4-methyl groupDecreased μ-receptor affinityReduced antagonist potency
Substitution on amino nitrogenAltered receptor selectivityChanged agonist/antagonist profile
Addition of phenyl at position 1Modified binding orientationDifferent receptor subtype preference
Replacement with piperazineEnhanced water solubilityAltered pharmacokinetic profile

Analytical Characterization

Spectroscopic Properties

N-methyl-4-phenylpiperidin-4-amine dihydrochloride can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: The 1H NMR spectrum would display characteristic signals for the aromatic protons of the phenyl group (7.2-7.5 ppm), the methyl group attached to the amino nitrogen (approximately 2.5 ppm), and the various methylene protons of the piperidine ring (1.5-3.5 ppm).

  • Mass Spectrometry: The compound typically exhibits a molecular ion peak corresponding to its free base form [M-2HCl]+ at m/z 190.15, with fragmentation patterns characteristic of piperidine derivatives.

  • IR Spectroscopy: Key absorption bands would include N-H stretching (3300-3500 cm-1), C-H stretching (2800-3000 cm-1), and C=C aromatic stretching (1450-1600 cm-1).

Chromatographic Analysis

HPLC analysis using reverse-phase conditions is commonly employed for purity assessment of N-methyl-4-phenylpiperidin-4-amine dihydrochloride. A typical method might utilize a C18 column with a mobile phase consisting of acetonitrile/buffer with UV detection at 254 nm, where the compound would exhibit characteristic retention behavior.

Research Applications

Pharmaceutical Research

N-methyl-4-phenylpiperidin-4-amine dihydrochloride serves as an important research tool in the development of novel therapeutic agents targeting opioid receptors. Its structure provides a valuable template for designing compounds with optimized pharmacological profiles, particularly in the context of pain management research.

The compound has been employed in studies investigating structure-activity relationships of opioid receptor ligands, where it serves as a reference point for assessing how structural modifications affect receptor binding and functional activity . Such research is crucial for the development of improved analgesics with reduced side effects.

Analytical Reference Standard

As a well-characterized compound, N-methyl-4-phenylpiperidin-4-amine dihydrochloride functions as an analytical reference standard in pharmaceutical quality control and forensic analysis. Its defined physical and chemical properties make it valuable for calibration purposes and method validation .

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container in accordance with local/regional/national regulations

Comparison with Structural Analogs

Structural Relationships

N-methyl-4-phenylpiperidin-4-amine dihydrochloride belongs to a broader family of phenylpiperidine derivatives, each with distinct structural features that influence their properties and applications.

Table 3: Comparison of N-methyl-4-phenylpiperidin-4-amine dihydrochloride with Related Compounds

CompoundKey Structural DifferenceMolecular Weight (g/mol)CAS Number
N-methyl-4-phenylpiperidin-4-amine dihydrochlorideReference structure263.201803612-16-9
N-methylpiperidin-4-amine dihydrochlorideLacks phenyl group at position 4187.111220039-56-4
N-methyl-N-phenylpiperidin-4-amine dihydrochloridePhenyl on amino nitrogen--
N-methyl-1-phenylpiperidin-4-amine dihydrochloridePhenyl at position 1 (piperidine nitrogen)263.211071590-88-9

Functional Comparisons

Studies comparing the pharmacological properties of these structural analogs have revealed important insights into structure-activity relationships:

  • The position of the phenyl group significantly affects receptor binding profile and potency

  • N-substituted compounds generally demonstrate different pharmacodynamic properties than those without N-substitution

  • The presence of the methyl group on the amino nitrogen influences the compound's interaction with biological targets

For example, research has shown that N-methyl and N-phenylpropyl derivatives of 4-(3-hydroxyphenyl)piperidines lacking certain methyl substituents can function as pure opioid antagonists, with the N-phenylpropyl analogs typically exhibiting greater potency than their N-methyl counterparts .

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